molecular formula C25H23ClFN3O4 B266566 4-(3-chloro-4-ethoxybenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one

4-(3-chloro-4-ethoxybenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one

カタログ番号 B266566
分子量: 483.9 g/mol
InChIキー: SDRYREDSNAITDN-XTQSDGFTSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(3-chloro-4-ethoxybenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one, also known as CEP-33779, is a small molecule inhibitor of the JAK2/STAT3 pathway. The JAK2/STAT3 pathway plays a critical role in the regulation of cellular proliferation, differentiation, and survival. Dysregulation of this pathway has been implicated in the development and progression of various diseases, including cancer, inflammation, and autoimmune disorders.

作用機序

4-(3-chloro-4-ethoxybenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one exerts its pharmacological effects by inhibiting the JAK2/STAT3 pathway. JAK2 is a cytoplasmic tyrosine kinase that is activated by cytokines and growth factors. Upon activation, JAK2 phosphorylates and activates STAT3, which translocates to the nucleus and regulates the transcription of target genes. Dysregulation of the JAK2/STAT3 pathway has been implicated in the development and progression of various diseases. 4-(3-chloro-4-ethoxybenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one inhibits the activation of JAK2 and STAT3, thereby suppressing the transcription of target genes and inhibiting cellular proliferation and survival.
Biochemical and Physiological Effects:
4-(3-chloro-4-ethoxybenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In cancer cells, 4-(3-chloro-4-ethoxybenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one inhibits cellular proliferation and survival by inducing apoptosis and cell cycle arrest. It also inhibits angiogenesis and metastasis by suppressing the expression of pro-angiogenic and pro-metastatic genes. In autoimmune disorders, 4-(3-chloro-4-ethoxybenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, and to modulate the function of immune cells such as T cells and B cells.

実験室実験の利点と制限

4-(3-chloro-4-ethoxybenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It is also highly selective for the JAK2/STAT3 pathway, which reduces the risk of off-target effects. However, 4-(3-chloro-4-ethoxybenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one also has some limitations. It has poor solubility in aqueous solutions, which can limit its bioavailability and efficacy in vivo. It also has a short half-life, which may require frequent dosing in animal studies.

将来の方向性

For the study of 4-(3-chloro-4-ethoxybenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one include the development of combination therapies for cancer, novel formulations that improve its bioavailability and efficacy, and the exploration of its potential in other diseases.

合成法

The synthesis of 4-(3-chloro-4-ethoxybenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one involves a multi-step process that begins with the reaction of 3-chloro-4-ethoxybenzoic acid with 4-fluoroaniline to form an intermediate product. The intermediate product is then reacted with 3-(1H-imidazol-1-yl)propylamine to form the final product, 4-(3-chloro-4-ethoxybenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one. The synthesis of 4-(3-chloro-4-ethoxybenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one has been described in detail in several publications.

科学的研究の応用

4-(3-chloro-4-ethoxybenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, 4-(3-chloro-4-ethoxybenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one has been shown to inhibit the growth and survival of cancer cells in vitro and in vivo. It has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models. In addition, 4-(3-chloro-4-ethoxybenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one has been studied for its potential anti-inflammatory and immunomodulatory effects in autoimmune disorders such as rheumatoid arthritis and multiple sclerosis.

特性

製品名

4-(3-chloro-4-ethoxybenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one

分子式

C25H23ClFN3O4

分子量

483.9 g/mol

IUPAC名

(4E)-4-[(3-chloro-4-ethoxyphenyl)-hydroxymethylidene]-5-(4-fluorophenyl)-1-(3-imidazol-1-ylpropyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C25H23ClFN3O4/c1-2-34-20-9-6-17(14-19(20)26)23(31)21-22(16-4-7-18(27)8-5-16)30(25(33)24(21)32)12-3-11-29-13-10-28-15-29/h4-10,13-15,22,31H,2-3,11-12H2,1H3/b23-21+

InChIキー

SDRYREDSNAITDN-XTQSDGFTSA-N

異性体SMILES

CCOC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN3C=CN=C3)C4=CC=C(C=C4)F)/O)Cl

SMILES

CCOC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN3C=CN=C3)C4=CC=C(C=C4)F)O)Cl

正規SMILES

CCOC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN3C=CN=C3)C4=CC=C(C=C4)F)O)Cl

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。